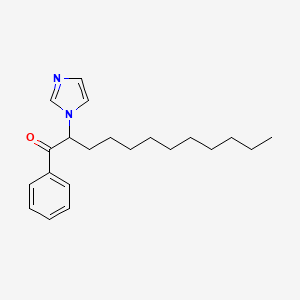
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one is a compound that features an imidazole ring, a phenyl group, and a dodecanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the oxidation of glyoxal bisulfite with ammonia.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one undergoes various types of chemical reactions:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups such as alkyl, aryl, or acyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. It can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
These compounds share the imidazole ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
62514-49-2 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenyldodecan-1-one |
InChI |
InChI=1S/C21H30N2O/c1-2-3-4-5-6-7-8-12-15-20(23-17-16-22-18-23)21(24)19-13-10-9-11-14-19/h9-11,13-14,16-18,20H,2-8,12,15H2,1H3 |
InChI Key |
IWBFRWVQUMAJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















